molecular formula C21H18F4N2O2 B13444853 N-Trifluoroacetodesmethyl Citalopram-d3

N-Trifluoroacetodesmethyl Citalopram-d3

Cat. No.: B13444853
M. Wt: 409.4 g/mol
InChI Key: AIVUSJIHPDCSPS-FIBGUPNXSA-N
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Preparation Methods

The synthesis of N-Trifluoroacetodesmethyl Citalopram-d3 involves several steps, including the introduction of deuterium atoms and the trifluoroacetyl group. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for purchase from various suppliers, indicating that it is produced under controlled laboratory conditions .

Chemical Reactions Analysis

N-Trifluoroacetodesmethyl Citalopram-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Trifluoroacetodesmethyl Citalopram-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Trifluoroacetodesmethyl Citalopram-d3 is related to its parent compound, citalopram. Citalopram enhances serotonergic transmission by inhibiting the reuptake of serotonin (5-HT) in the central nervous system. This inhibition is achieved through the blockade of the serotonin transporter (solute carrier family 6 member 4, SLC6A4), leading to increased serotonin levels in the synaptic cleft . The exact molecular targets and pathways involved in the action of this compound are presumed to be similar to those of citalopram .

Comparison with Similar Compounds

N-Trifluoroacetodesmethyl Citalopram-d3 can be compared with other similar compounds, such as:

    Citalopram: The parent compound, used as an antidepressant.

    Desmethylcitalopram: A metabolite of citalopram with similar pharmacological properties.

    Fluorocitalopram: A fluorinated derivative of citalopram with potential differences in pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies .

Properties

Molecular Formula

C21H18F4N2O2

Molecular Weight

409.4 g/mol

IUPAC Name

N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3

InChI Key

AIVUSJIHPDCSPS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F

Canonical SMILES

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F

Origin of Product

United States

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